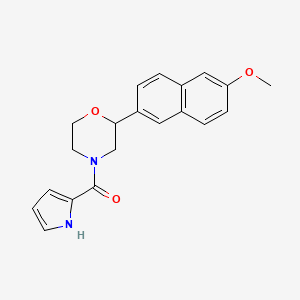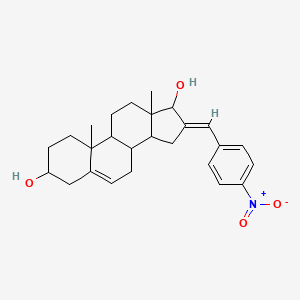![molecular formula C17H18F2N2O3S B5325297 1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as DF-MP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MP is a piperazine derivative that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action may contribute to its observed antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its observed therapeutic effects. This compound has also been found to decrease levels of glutamate and GABA in the brain, which may be related to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various behavioral and biochemical assays. However, there are also some limitations to its use. This compound has a relatively short half-life, which may limit its efficacy in long-term studies. Additionally, its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use as a treatment for drug addiction. This compound has been found to reduce drug-seeking behavior in animal models, and further research may explore its potential use in humans. Another area of interest is its potential use as a treatment for Parkinson's disease. This compound has been found to improve motor function in animal models, and further research may explore its potential use in humans. Additionally, further research may explore the mechanism of action of this compound and its potential use in other neuropsychiatric disorders.
Synthesemethoden
1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been studied for its potential use as a treatment for drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-24-14-4-2-13(3-5-14)20-8-10-21(11-9-20)25(22,23)15-6-7-16(18)17(19)12-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVINIGJWXUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325279.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
